1-Hydroxychlordene 1-Hydroxychlordene 1-Hydroxychlordene is a secondary alcohol.
Brand Name: Vulcanchem
CAS No.: 2597-11-7
VCID: VC21219438
InChI: InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H
SMILES: C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O
Molecular Formula: C10H6Cl6O
Molecular Weight: 354.9 g/mol

1-Hydroxychlordene

CAS No.: 2597-11-7

Cat. No.: VC21219438

Molecular Formula: C10H6Cl6O

Molecular Weight: 354.9 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxychlordene - 2597-11-7

Specification

CAS No. 2597-11-7
Molecular Formula C10H6Cl6O
Molecular Weight 354.9 g/mol
IUPAC Name 1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol
Standard InChI InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H
Standard InChI Key YQWCIPIEEBVRNY-UHFFFAOYSA-N
SMILES C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O
Canonical SMILES C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O

Introduction

Chemical Identity and Structure

1-Hydroxychlordene, also known as Chlordene hydroxide, is an organochlorine compound with the CAS registry number 2597-11-7. This chemical compound is characterized by a complex chlorinated structure with the chemical formula C10H6Cl6O and a molecular weight of 354.874 g/mol . The compound is formed through hydroxylation at the C1 position of heptachlor, creating a hydroxyl group that significantly alters its chemical properties and biological activity compared to its parent compound .

Several synonyms are used to refer to this compound in scientific literature, including:

  • 3-Hydroxychlordene

  • 1-Hydroxy-chlorden

  • Chlordene hydroxide

  • 1-exo-Hydroxychlorden

Physical and Chemical Properties

The physical and chemical properties of 1-Hydroxychlordene are crucial for understanding its environmental behavior and analytical detection. The compound exhibits moderate solubility in water and has a relatively high melting point, indicating its stability under typical environmental conditions.

Table 1: Physical and Chemical Properties of 1-Hydroxychlordene

PropertyValue
Melting point194°C
Boiling point471.12°C (rough estimate)
Density1.6621 g/cm³ (rough estimate)
Refractive index1.5550 (estimate)
Water Solubility1.231 mg/L (at 26.7°C)
Molecular Weight354.874 g/mol
Chemical FormulaC10H6Cl6O

These properties indicate that 1-Hydroxychlordene is a relatively stable compound with limited water solubility, characteristics typical of chlorinated organic compounds . The high melting and boiling points suggest strong intermolecular forces, likely due to the presence of multiple chlorine atoms and the hydroxyl group in its structure.

Metabolic Pathway and Formation

1-Hydroxychlordene is primarily formed as a metabolic product during the biodegradation of heptachlor, an organochlorine pesticide previously used for crop protection against pests . The compound's formation represents a crucial step in the detoxification pathway of heptachlor in biological systems.

Metabolic Transformation

Research has identified that the metabolic transformation of heptachlor to 1-Hydroxychlordene occurs through hydroxylation at the C1 position of the heptachlor molecule . This transformation is an important detoxification mechanism in mammals and microorganisms exposed to heptachlor. The metabolic pathway continues with 1-Hydroxychlordene being further metabolized to form other compounds, including:

  • Heptachlor epoxide through epoxidation

  • 1-chloro-2,3-dihydroxydihydrochlordene through additional hydroxylation reactions

  • Chlordene epoxide through epoxidation and dechlorination processes

Microbial Degradation

Microbial degradation studies have provided valuable insights into the formation of 1-Hydroxychlordene in environmental settings. A novel bacterial strain identified as "strain H" has demonstrated the ability to degrade heptachlor through two simultaneous pathways, with one pathway involving the formation of 1-Hydroxychlordene .

In this biodegradation pathway, heptachlor undergoes hydroxylation to form 1-Hydroxychlordene, which is subsequently transformed through epoxidation and dechlorination reactions to produce chlordene epoxide. This microbial conversion mechanism represents an important natural detoxification process in soil environments contaminated with chlorinated pesticides .

Toxicological Studies

Understanding the toxicological profile of 1-Hydroxychlordene is crucial for assessing the environmental and health risks associated with heptachlor usage. Several studies have investigated the toxicity of this metabolite in laboratory animals.

Animal Studies

A comprehensive study investigated the toxicity of 1-Hydroxychlordene in rats by administering various dietary concentrations. Groups of 25 male and 25 female rats were fed dietary levels of 0, 100, 250, 500, 1000, and 2000 ppm of 1-Hydroxychlordene for up to 224 days . After 110 days of exposure, three females from each feeding level were mated with males from all treatment groups to assess potential reproductive effects.

The study findings revealed several important aspects of 1-Hydroxychlordene toxicity:

  • Mortality in all treatment groups was low, with no significant differences between control and treated animals.

  • Autopsy performed at 224 days showed no gross abnormalities across all dosage groups.

  • Histopathological examination of visceral organs was largely negative, with the exception of slight to moderate cytoplasmic margination observed in some liver cells at the highest dosage levels of 1000 and 2000 ppm .

Environmental Significance

As a metabolite of heptachlor, 1-Hydroxychlordene plays an important role in environmental fate studies of organochlorine pesticides. Its presence in environmental samples serves as an indicator of historical heptachlor application and ongoing degradation processes.

Biodegradation Pathways

Recent research has elucidated the biodegradation pathways of heptachlor, with 1-Hydroxychlordene identified as a key intermediate. A microbial strain has demonstrated the ability to degrade heptachlor through multiple pathways, including:

  • Hydroxylation at the C1 position to form 1-Hydroxychlordene, followed by epoxidation and dechlorination to produce chlordene epoxide

  • Epoxidation at the C2 and C3 positions to form heptachlor epoxide, which can further transform into chlordene epoxide or heptachlor diol

This biodegradation capability suggests that specific microorganisms may play a crucial role in the natural attenuation of heptachlor contamination in soil environments. The conversion of heptachlor and its metabolites, including 1-Hydroxychlordene, into less toxic compounds demonstrates the potential for bioremediation of sites contaminated with chlorinated pesticides .

Environmental Persistence

The physical and chemical properties of 1-Hydroxychlordene suggest moderate environmental persistence. With limited water solubility (1.231 mg/L at 26.7°C), the compound is likely to partition into soil organic matter and sediments rather than remain dissolved in aqueous environments . This partitioning behavior influences its bioavailability and potential for bioaccumulation in aquatic and terrestrial organisms.

Analytical Detection Methods

The detection and quantification of 1-Hydroxychlordene in environmental and biological samples typically rely on advanced chromatographic techniques. These analytical methods are essential for monitoring the environmental fate of heptachlor and assessing exposure risks.

Gas Chromatography-Mass Spectrometry

Gas chromatography coupled with mass spectrometry (GC-MS) has been the primary analytical technique used for detecting 1-Hydroxychlordene in environmental samples. This method provides high sensitivity and specificity, enabling the detection of trace concentrations of the compound .

In recent biodegradation studies, GC-MS analysis was used to identify 1-Hydroxychlordene as a metabolite during heptachlor degradation by bacterial strains. The analytical procedure typically involves:

  • Extraction of the target compounds from environmental matrices using appropriate solvents

  • Sample clean-up to remove interfering substances

  • Separation of compounds using gas chromatography

  • Identification and quantification through mass spectrometry detection

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